N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0984591
InChI:
InChI=1S/C18H14BrN3OS/c1-11-15(19)8-9-16(20-11)21-18(24)22-17(23)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H2,20,21,22,23,24)
SMILES:
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2)Br
Molecular Formula:
C18H14BrN3OS
Molecular Weight:
400.3 g/mol
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide
CAS No.:
Cat. No.: VC0984591
Molecular Formula: C18H14BrN3OS
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14BrN3OS |
|---|---|
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C18H14BrN3OS/c1-11-15(19)8-9-16(20-11)21-18(24)22-17(23)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H2,20,21,22,23,24) |
| Standard InChI Key | XUVXLWCJFNKRSU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2)Br |
| Canonical SMILES | CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator